2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
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Description
“2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is a chemical compound with the CAS Number: 597545-04-5 . It has a linear formula of C9H8BrClO3 . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The InChI code for “2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is 1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is 279.52 .Scientific Research Applications
- Field : Agrochemical and Pharmaceutical Industries .
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP involves various methods, including the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Spectroscopy .
- Application Summary : Infrared (IR) spectroscopy is used for characterizing compound and solvent interactions .
- Methods of Application : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .
Synthesis and Application of Trifluoromethylpyridines
Infrared Spectral Data of 2-Bromo-4-Chlorobenzaldehyde
- Field : Organic Chemistry .
- Application Summary : This compound is an important intermediate in the synthesis of antidiabetic medicine dapagliflozin .
- Methods of Application : The synthesis involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .
- Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step .
- Field : Pharmaceutical Chemistry .
- Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The document does not provide specific details on the methods of application .
- Results : The document does not provide specific details on the results or outcomes obtained .
One-Pot Synthesis Method for 5-Bromo-2-Chloro-4’-Ethoxy Diphenylmethane
Synthesis of 5-Bromo-2-Chloro-4-(Methoxycarbonyl) Benzoic Acid
- Field : Pharmaceutical Chemistry .
- Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The document does not provide specific details on the methods of application .
- Results : The document does not provide specific details on the results or outcomes obtained .
- Field : Organic Chemistry .
- Application Summary : This compound is an important intermediate in the synthesis of antidiabetic medicine dapagliflozin .
- Methods of Application : The synthesis involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .
- Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step .
Synthesis of 5-Bromo-2-Chloro-4-(Methoxycarbonyl) Benzoic Acid
One-Pot Synthesis Method for 5-Bromo-2-Chloro-4’-Ethoxy Diphenylmethane
properties
IUPAC Name |
2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMATNKFDAXVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358261 |
Source
|
Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
CAS RN |
597545-04-5 |
Source
|
Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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